N-(4-bromo-2-fluorophenyl)-5-chlorothiophene-2-sulfonamide is an organic compound characterized by its unique structure that combines a thiophene ring with a sulfonamide functional group. The compound features a bromo and a fluoro substituent on the phenyl ring, contributing to its potential reactivity and biological activity. The molecular formula of this compound is C11H8BrClFNO2S, and it has a molecular weight of approximately 319.6 g/mol. The presence of the thiophene moiety enhances its aromatic character and may influence its electronic properties, making it an interesting candidate for various applications in medicinal chemistry.
The biological activity of N-(4-bromo-2-fluorophenyl)-5-chlorothiophene-2-sulfonamide has been explored in various studies. Compounds with similar structures have demonstrated promising antibacterial and antifungal properties, particularly against strains like Escherichia coli and Staphylococcus aureus . The sulfonamide group is known for its ability to inhibit bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria, thus providing a mechanism for its antibacterial effect.
The synthesis of N-(4-bromo-2-fluorophenyl)-5-chlorothiophene-2-sulfonamide can be achieved through several methods:
N-(4-bromo-2-fluorophenyl)-5-chlorothiophene-2-sulfonamide has potential applications in:
Interaction studies involving N-(4-bromo-2-fluorophenyl)-5-chlorothiophene-2-sulfonamide have indicated its potential as an inhibitor for specific biological targets. For instance, studies have shown that compounds with similar structures exhibit interactions with bacterial enzymes such as dihydropteroate synthase . Additionally, docking studies could provide insights into its binding affinity with various biological receptors, suggesting avenues for further research into its therapeutic potential.
Several compounds share structural similarities with N-(4-bromo-2-fluorophenyl)-5-chlorothiophene-2-sulfonamide. Here are some notable examples:
N-(4-bromo-2-fluorophenyl)-5-chlorothiophene-2-sulfonamide stands out due to its specific halogen substitutions, which may enhance its biological activity compared to other similar compounds.
This comprehensive overview highlights the significance of N-(4-bromo-2-fluorophenyl)-5-chlorothiophene-2-sulfonamide in medicinal chemistry and related fields, emphasizing its potential as a versatile compound for future research and application development.
Nucleophilic aromatic substitution represents a critical synthetic pathway for the construction of N-(4-bromo-2-fluorophenyl)-5-chlorothiophene-2-sulfonamide, particularly in the formation of carbon-nitrogen bonds within heavily halogenated aromatic systems [17]. The mechanism proceeds through an addition-elimination pathway, where the nucleophile attacks the electron-deficient aromatic carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex [35] [36].
The presence of multiple halogen substituents in the target compound creates unique reactivity patterns that must be carefully considered during synthetic planning. Fluorine atoms at the ortho position to the sulfonamide nitrogen provide exceptional activation for nucleophilic attack due to their strong electron-withdrawing properties [11] [35]. The bromine substituent further enhances the electrophilic character of the aromatic ring while serving as a potential leaving group in subsequent transformations [36].
The nucleophilic aromatic substitution mechanism for halogenated systems follows a two-step process [17] [35]. In the rate-determining step, the nucleophile attacks the aromatic carbon bearing the leaving group, leading to the formation of a negatively charged intermediate. This intermediate is stabilized through resonance delocalization, particularly when electron-withdrawing groups such as halogens are positioned ortho or para to the reaction center [11] [36].
The second step involves elimination of the leaving group, restoring aromaticity to the system [17]. The reactivity order for halogen leaving groups in nucleophilic aromatic substitution follows the trend: fluorine > chlorine > bromine > iodine, which is opposite to that observed in aliphatic substitution reactions [35] [40].
Electron-withdrawing groups play a crucial role in activating aromatic systems toward nucleophilic attack [11] [36]. The presence of halogen substituents in N-(4-bromo-2-fluorophenyl)-5-chlorothiophene-2-sulfonamide provides multiple sites of activation. Fluorine exhibits the strongest electron-withdrawing effect through inductive withdrawal, while maintaining minimal steric hindrance [35].
| Halogen Substituent | Electron-Withdrawing Strength | Activation Effect | Position Preference |
|---|---|---|---|
| Fluorine | Highest | Maximum activation | Ortho/Para |
| Chlorine | Moderate | Good activation | Ortho/Para |
| Bromine | Lower | Moderate activation | Ortho/Para |
The thiophene ring system contributes additional electronic effects that influence the reactivity of the attached sulfonamide moiety [14]. The sulfur atom in the thiophene ring can participate in resonance stabilization, affecting the overall electron density distribution within the molecule [10].
The formation of sulfonamide bonds in N-(4-bromo-2-fluorophenyl)-5-chlorothiophene-2-sulfonamide involves several mechanistic pathways, each with distinct advantages and limitations [5] [9]. The most commonly employed approach utilizes sulfonyl chlorides as electrophilic partners in reactions with amine nucleophiles [12] [19].
The classical approach to sulfonamide synthesis involves the reaction of sulfonyl chlorides with primary or secondary amines [12] [19]. This methodology proceeds through a nucleophilic substitution mechanism where the amine attacks the electrophilic sulfur center, displacing chloride as the leaving group [5]. The reaction typically requires basic conditions to neutralize the hydrogen chloride byproduct formed during the transformation [19].
For the synthesis of N-(4-bromo-2-fluorophenyl)-5-chlorothiophene-2-sulfonamide, 5-chlorothiophene-2-sulfonyl chloride serves as the electrophilic component [14] [15]. The reaction with 4-bromo-2-fluoroaniline proceeds under mild conditions, typically in the presence of a tertiary amine base such as triethylamine or pyridine [6] [25].
Recent developments in sulfonamide synthesis have introduced novel methodologies that circumvent the use of sulfonyl chlorides [9] [37]. Oxidative coupling reactions using sulfinate salts as sulfur sources provide an environmentally friendly alternative [9]. These reactions typically employ mild oxidants such as iodine or copper salts to facilitate the formation of sulfonyl radicals, which subsequently couple with amine substrates [9].
The use of sulfinylamine reagents represents another emerging approach for primary sulfonamide synthesis [12]. These reagents offer improved selectivity and functional group tolerance compared to traditional sulfonyl chloride methods [12]. The mechanism involves initial formation of a sulfinyl-nitrogen bond, followed by oxidation to generate the desired sulfonamide product [12].
| Methodology | Mechanism Type | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Sulfonyl Chloride | Nucleophilic Substitution | Mild base, room temperature | High yields, predictable | Moisture sensitive |
| Oxidative Coupling | Radical Mechanism | Oxidant required | Functional group tolerance | Multiple steps |
| Sulfinylamine | Mixed Mechanism | Mild conditions | High selectivity | Limited availability |
The choice of synthetic methodology depends on the specific substitution pattern and functional group tolerance requirements of the target molecule [9] [37]. For heavily halogenated substrates like N-(4-bromo-2-fluorophenyl)-5-chlorothiophene-2-sulfonamide, the traditional sulfonyl chloride approach often provides the most reliable results [14] [15].
The purification of polyhalogenated sulfonamide derivatives presents unique challenges due to their distinctive physicochemical properties and potential for multiple regioisomers [21] [22]. The presence of multiple halogen substituents significantly affects polarity, solubility, and chromatographic behavior, requiring specialized purification strategies [23].
Silica gel chromatography remains the primary purification method for polyhalogenated sulfonamide compounds [21] [28]. The selection of appropriate solvent systems is critical for achieving adequate separation of target compounds from impurities and byproducts [24]. For N-(4-bromo-2-fluorophenyl)-5-chlorothiophene-2-sulfonamide, gradient elution systems using mixtures of hexanes and ethyl acetate typically provide optimal resolution [28].
The retention behavior of halogenated aromatic compounds on silica gel follows predictable patterns based on polarity and hydrogen bonding capacity [24]. Fluorine substituents increase polarity through dipole interactions, while bromine and chlorine atoms contribute to hydrophobic character [22]. The sulfonamide functional group provides strong hydrogen bonding capacity, significantly affecting retention times [21].
Flash chromatography using automated systems offers improved efficiency and reproducibility for the purification of polyhalogenated compounds [29] [31]. The use of prepacked cartridges with optimized particle size distributions enables faster separations with higher resolution compared to traditional column chromatography [29].
Reversed-phase chromatography on carbon-18 stationary phases provides an alternative approach for compounds with high halogen content [22]. This technique is particularly effective for separating regioisomers and removing polar impurities that may be difficult to eliminate using normal-phase methods [22].
| Purification Method | Stationary Phase | Mobile Phase | Resolution | Recovery |
|---|---|---|---|---|
| Normal Phase Silica | Silica Gel | Hexane/Ethyl Acetate | High | 85-95% |
| Reversed Phase | Carbon-18 | Water/Acetonitrile | Moderate | 80-90% |
| Flash Chromatography | Silica Gel | Gradient Systems | Very High | 90-98% |
Recrystallization serves as a complementary purification technique for achieving high-purity polyhalogenated sulfonamide products [32]. The selection of appropriate solvent systems requires careful consideration of solubility characteristics at different temperatures [32]. For compounds containing multiple halogen substituents, mixed solvent systems often provide optimal crystallization conditions [25].
The presence of halogen atoms can lead to specific intermolecular interactions that influence crystal packing and solubility behavior [32]. Halogen bonding interactions between different molecular species can either facilitate or hinder crystallization processes, depending on the specific substitution pattern [23].
The industrial-scale synthesis of N-(4-bromo-2-fluorophenyl)-5-chlorothiophene-2-sulfonamide presents significant challenges related to process optimization, reactor design, and quality control [26] [33]. Multi-step synthetic routes require careful consideration of heat and mass transfer limitations, reaction kinetics, and process safety [38] [39].
Scale-up of exothermic reactions, such as sulfonamide formation, requires sophisticated temperature control systems to prevent thermal runaway [26] [33]. The reaction between sulfonyl chlorides and amines is highly exothermic, releasing approximately 50-70 kilojoules per mole of product formed [38]. At industrial scale, inadequate heat removal can lead to side reactions, decomposition, or safety hazards [26].
Mass transfer limitations become increasingly important as reactor volumes increase [33] [38]. Mixing efficiency directly affects reaction rates and selectivity, particularly for heterogeneous reactions involving solid substrates or products [39]. The formation of concentration gradients within large reactors can lead to non-uniform reaction conditions and reduced product quality [26].
Continuous flow chemistry offers significant advantages for the scalable synthesis of polyhalogenated compounds [27] [38]. Flow reactors provide enhanced heat and mass transfer characteristics compared to traditional batch reactors, enabling better control over reaction parameters [39]. The reduced reaction volumes in flow systems minimize safety risks associated with highly exothermic reactions [38].
Telescoped multi-step synthesis in continuous flow systems eliminates the need for intermediate isolation and purification steps [27] [38]. This approach reduces overall process mass intensity and improves atom economy by minimizing waste generation [27]. For the synthesis of N-(4-bromo-2-fluorophenyl)-5-chlorothiophene-2-sulfonamide, continuous flow processing can potentially reduce production costs by 30-50% compared to batch processes [38].
| Parameter | Batch Process | Continuous Flow | Optimization Benefit |
|---|---|---|---|
| Reaction Temperature | ±5°C variation | ±1°C variation | Improved selectivity |
| Mixing Efficiency | Moderate | Excellent | Higher conversion rates |
| Heat Transfer | Limited | Enhanced | Better safety profile |
| Residence Time | Fixed | Variable | Process flexibility |
Advanced process analytical technology enables real-time monitoring and control of critical process parameters [38] [39]. In-line spectroscopic techniques provide immediate feedback on reaction progress and product quality, allowing for rapid adjustment of operating conditions [27]. Automated optimization algorithms can systematically explore reaction parameter space to identify optimal conditions with minimal experimental effort [27] [38].
Scale-up of pharmaceutical intermediates requires compliance with current good manufacturing practice guidelines [26]. Process validation studies must demonstrate consistent product quality across multiple production batches [26]. The presence of multiple halogen substituents in N-(4-bromo-2-fluorophenyl)-5-chlorothiophene-2-sulfonamide necessitates careful monitoring of regioisomeric purity and halogen exchange reactions [23].
The thermal stability of N-(4-bromo-2-fluorophenyl)-5-chlorothiophene-2-sulfonamide can be evaluated through differential scanning calorimetry analysis, which provides critical information about the compound's behavior under thermal stress. Based on comprehensive studies of structurally related sulfonamide compounds, differential scanning calorimetry investigations reveal characteristic thermal transition patterns that are fundamental to understanding this compound's stability profile [1].
Sulfonamide derivatives typically exhibit distinct thermal behavior characterized by sharp endothermic transitions corresponding to melting, followed by potential decomposition events. The thermal analysis of halogenated sulfonamides demonstrates that the presence of halogen substituents significantly influences the thermal stability profile [2]. For compounds containing both bromine and fluorine substituents, the thermal decomposition patterns show enhanced stability compared to non-halogenated analogs, with decomposition temperatures typically ranging from 200°C to 300°C [3].
The differential scanning calorimetry data for thiophene-containing sulfonamides indicates that the thiophene ring system contributes to thermal stability through aromatic stabilization effects. Research on similar thiophene derivatives shows that thermal decomposition generally occurs at temperatures above 180°C, with the specific temperature dependent on the nature and position of substituents [4]. The chlorine substituent on the thiophene ring further enhances thermal stability through electronic effects.
Table 1 presents the expected thermal property data for N-(4-bromo-2-fluorophenyl)-5-chlorothiophene-2-sulfonamide based on structure-activity relationships derived from extensive literature analysis:
| Property | Expected Value | Method | Literature Basis |
|---|---|---|---|
| Melting Point | 185-205°C | DSC | Halogenated sulfonamides [1] |
| Decomposition Onset | 220-260°C | DSC/TGA | Thiophene sulfonamides [4] |
| Heat of Fusion | 35-55 J/g | DSC | Similar molecular weight compounds [5] |
| Thermal Stability Range | Up to 180°C | DSC/TGA | Substituted thiophenes [6] |
The solubility characteristics of N-(4-bromo-2-fluorophenyl)-5-chlorothiophene-2-sulfonamide in pharmaceutically relevant solvents are governed by multiple intermolecular interactions including hydrogen bonding, dipole-dipole interactions, and hydrophobic effects. The compound's solubility profile reflects the complex interplay between the hydrophilic sulfonamide group and the lipophilic halogenated aromatic system.
Extensive research on sulfonamide solubility demonstrates that these compounds exhibit limited aqueous solubility, with values typically ranging from 0.1 to 2.0 mg/mL in pure water at physiological temperature [7]. The presence of multiple halogen substituents (bromine, fluorine, and chlorine) in the current compound is expected to further reduce water solubility while enhancing solubility in organic solvents [8].
The solubility behavior in organic solvents follows predictable patterns based on solubility parameter theory. Studies of structurally similar compounds indicate that acetone provides the highest solubility due to its ability to form hydrogen bonds with the sulfonamide group while accommodating the lipophilic aromatic portions [9]. Ethanol represents an intermediate solubility medium, offering both hydrogen bonding capability and moderate hydrophobic character.
Table 2 summarizes the expected solubility parameters for N-(4-bromo-2-fluorophenyl)-5-chlorothiophene-2-sulfonamide in pharmaceutically relevant solvents:
| Solvent System | Expected Solubility (mg/mL) | Solubility Classification | Temperature (°C) |
|---|---|---|---|
| Water (pH 7.0) | 0.08-0.25 | Very low | 25 |
| Ethanol (95%) | 8-15 | Moderate | 25 |
| Acetone | 25-45 | High | 25 |
| Methanol | 6-12 | Moderate | 25 |
| Dimethyl sulfoxide | 35-60 | Very high | 25 |
| Phosphate buffer (pH 7.4) | 0.12-0.35 | Low | 37 |
The acid-base properties of N-(4-bromo-2-fluorophenyl)-5-chlorothiophene-2-sulfonamide are primarily determined by the sulfonamide functional group, which exhibits weakly acidic behavior. The pKa determination is crucial for understanding the compound's ionization state under physiological conditions and its subsequent impact on solubility and stability.
Research on sulfonamide derivatives indicates that the pKa values typically range from 4.0 to 12.0, depending on the electronic effects of substituents [10]. The presence of electron-withdrawing groups such as halogens generally decreases the pKa value, making the compound more acidic. For halogenated sulfonamides, pKa values commonly fall within the range of 4.5 to 8.0 [11].
The pH-dependent solubility behavior follows characteristic patterns observed for amphoteric sulfonamides. At pH values below the pKa, the compound exists predominantly in its protonated form, exhibiting enhanced solubility due to improved hydrogen bonding with water molecules. Conversely, at pH values above the pKa, the deprotonated form predominates, typically showing reduced aqueous solubility [12].
Table 3 presents the expected pH-dependent solubility data for N-(4-bromo-2-fluorophenyl)-5-chlorothiophene-2-sulfonamide:
| pH Value | Predominant Form | Expected Solubility (mg/mL) | Ionic Character |
|---|---|---|---|
| 2.0 | Protonated | 0.45-0.80 | Cationic |
| 4.0 | Mixed | 0.25-0.50 | Partially ionized |
| 6.8 | Neutral | 0.08-0.25 | Minimal ionization |
| 9.0 | Deprotonated | 0.15-0.40 | Anionic |
| 11.0 | Fully deprotonated | 0.35-0.65 | Fully anionic |
The expected pKa value for this compound is estimated to be approximately 5.5 ± 0.8, based on structure-activity relationships derived from similar halogenated sulfonamides [10]. This value places the compound in the moderately acidic range, with significant ionization occurring at physiological pH.
The lipophilicity of N-(4-bromo-2-fluorophenyl)-5-chlorothiophene-2-sulfonamide can be assessed through high-performance liquid chromatography retention modeling, which provides valuable insights into the compound's distribution behavior and potential bioavailability characteristics. The lipophilicity profile is significantly influenced by the multiple halogen substituents and the thiophene ring system.
The presence of bromine, fluorine, and chlorine atoms contributes substantially to the compound's lipophilic character. Research on halogenated aromatic compounds demonstrates that these substituents increase the partition coefficient by enhancing hydrophobic interactions while maintaining some polar character through the sulfonamide group [13]. The thiophene ring system further contributes to lipophilicity through its aromatic and heterocyclic nature.
High-performance liquid chromatography retention modeling studies of structurally related compounds indicate that the expected log P value for this compound falls within the range of 2.8 to 4.2, suggesting moderate to high lipophilicity [13]. This lipophilicity range is consistent with compounds that can effectively cross biological membranes while maintaining sufficient aqueous solubility for pharmaceutical applications.
Table 4 summarizes the expected lipophilicity parameters for N-(4-bromo-2-fluorophenyl)-5-chlorothiophene-2-sulfonamide:
| Parameter | Expected Value | Method | Significance |
|---|---|---|---|
| Log P (octanol/water) | 3.2 ± 0.6 | HPLC retention modeling | Membrane permeability |
| Log D (pH 7.4) | 2.8 ± 0.5 | pH-adjusted partition | Physiological distribution |
| HPLC retention time | 8.5-12.5 min | Reverse-phase C18 | Relative lipophilicity |
| Capacity factor (k') | 4.2-6.8 | Chromatographic analysis | Hydrophobic interaction |
The high-performance liquid chromatography retention modeling approach provides a reliable method for predicting the lipophilicity of this compound, with the multiple halogen substituents and thiophene ring system contributing to enhanced retention times compared to non-halogenated analogs. The predicted lipophilicity values suggest favorable characteristics for pharmaceutical applications requiring moderate membrane permeability.